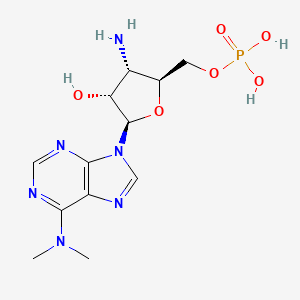![molecular formula C13H14FN5O B10758958 (7S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B10758958.png)
(7S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID19115845C89S: is a small molecular drug known for its potential as an investigative agent. It is identified by several synonyms including 3du8, GTPL8114, BDBM27380, and DB07149. The compound has a molecular formula of C13H14FN5O and is recognized for its inhibitory effects on various kinases such as CDC7-related kinase, Cyclin-dependent kinase 1, 2, and 9, Glycogen synthase kinase-3 beta, and TAO kinase 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID19115845C89S involves a multi-step process. The initial step includes the formation of the core structure through a cyclization reaction. This is followed by the introduction of functional groups through substitution reactions. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods: For industrial production, the synthesis of PMID19115845C89S is scaled up using batch reactors. The process involves stringent control of temperature and pressure to ensure high yield and purity. The final product is purified using techniques like recrystallization and chromatography to meet the required pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: PMID19115845C89S undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the compound’s structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products:
Scientific Research Applications
PMID19115845C89S has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying kinase inhibition and reaction mechanisms.
Biology: The compound is employed in cell cycle studies due to its inhibitory effects on cyclin-dependent kinases.
Medicine: It shows potential as an antitumor agent, particularly in targeting cancer cells with overactive kinases.
Mechanism of Action
The mechanism of action of PMID19115845C89S involves the inhibition of key kinases involved in cell cycle regulation. By binding to the active sites of these kinases, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDC7-related kinase, Cyclin-dependent kinase 1, 2, and 9, and Glycogen synthase kinase-3 beta. The pathways involved include the PI3K-Akt signaling pathway, Wnt signaling pathway, and Hedgehog signaling pathway .
Comparison with Similar Compounds
- 3du8
- GTPL8114
- BDBM27380
- DB07149
Comparison: Compared to similar compounds, PMID19115845C89S exhibits a unique combination of kinase inhibition and cell cycle arrest properties. Its ability to target multiple kinases simultaneously makes it a versatile tool in cancer research. Additionally, its structural stability and ease of synthesis provide an advantage over other kinase inhibitors .
Properties
Molecular Formula |
C13H14FN5O |
|---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
(7S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H14FN5O/c14-3-1-7-6-17-12(20)8-5-10(18-11(7)8)9-2-4-16-13(15)19-9/h2,4-5,7,18H,1,3,6H2,(H,17,20)(H2,15,16,19)/t7-/m0/s1 |
InChI Key |
LCBAQTCTQXHTJG-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)N1)CCF |
Canonical SMILES |
C1C(C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)N1)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


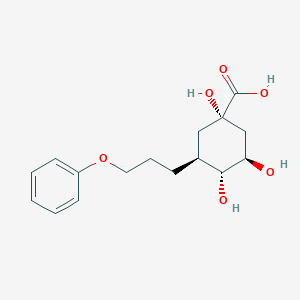
![5-[(3AS,4R,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]pentanoic acid](/img/structure/B10758892.png)
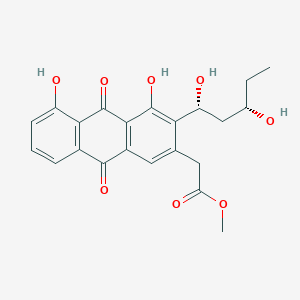
![1-{(2S,5S)-4-Fluoro-5-[(trityloxy)methyl]tetrahydrofuran-2-YL}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10758902.png)
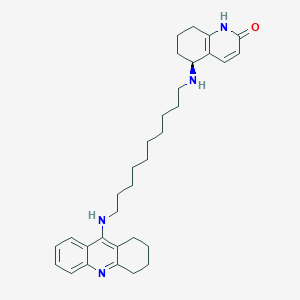



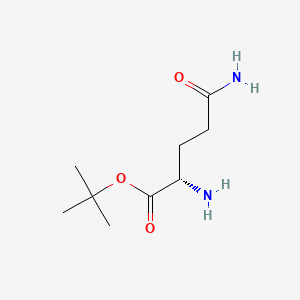
![[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl] (1E)-2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B10758930.png)
![(9S)-9-[(8-Ammoniooctyl)amino]-1,2,3,4,9,10-hexahydroacridinium](/img/structure/B10758931.png)
![(E)-(4S,6S)-6-((S)-2-{(S)-2-[(Furan-2-carbonyl)-amino]-3-methyl-butyrylamino}-3-methyl-butyrylamino)-8-methyl-5-oxo-4-((R)-2-oxo-pyrrolidin-3-ylmethyl)-non-2-enoic acid ethyl ester](/img/structure/B10758933.png)
![7,8-Dihydro-6-hydroxymethyl-7-methyl-7-[2-phenylethyl]-pterin](/img/structure/B10758938.png)
